2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride
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Overview
Description
2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a chemical compound with the CAS number 1353951-89-9 . It has a molecular weight of 276.16 and a molecular formula of C11H15Cl2N3O . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring attached to an isonicotinamide group via a nitrogen atom . The isonicotinamide group contains a chlorine atom, indicating the presence of a chloro substituent .Scientific Research Applications
Synthesis and Structural Studies
2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride has been involved in various synthesis and structural studies. For instance, the synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate was achieved through a coupling with 4-piperidinecarboxylic acid, leading to significant yield improvements for the production of complex organic molecules supporting preclinical and clinical studies. This showcases the compound's role in the development of new pharmaceuticals and its potential for large-scale synthesis applications (Andersen et al., 2013).
Additionally, studies on the crystal structure of related compounds reveal intricate hydrogen-bonding interactions and unique conformations. For example, the hydrochloride salt of isonicotinamide, similar to the related compound , displays monoclinic symmetry and features an array of hydrogen-bonding interactions. These insights are crucial for understanding the molecular interactions and stability of such compounds, influencing their applications in drug design and materials science (Fellows & Prior, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and glycogen synthase kinase 3 beta (gsk3β) . These enzymes play crucial roles in neurological functions and their inhibition can have significant effects on the nervous system .
Mode of Action
Similar compounds have been found to inhibit ache and gsk3β . Inhibition of these enzymes can lead to an increase in the level of acetylcholine in the brain, which can have significant effects on neurological functions .
Biochemical Pathways
Similar compounds have been found to affect the cholinergic pathway by inhibiting ache, leading to an increase in the level of acetylcholine in the brain .
Pharmacokinetics
The molecular weight of the compound is 276162 Da , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well absorbed and distributed in the body.
Result of Action
Similar compounds have been found to increase the level of acetylcholine in the brain without affecting that in the intestine . This can have significant effects on neurological functions.
properties
IUPAC Name |
2-chloro-N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYYSRFQEBWLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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